molecular formula C15H17N3O4 B2369107 Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034581-27-4

Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2369107
CAS No.: 2034581-27-4
M. Wt: 303.318
InChI Key: PFMAVTIIBBFCGX-UHFFFAOYSA-N
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Description

Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a versatile chemical compound with a unique structure that allows for diverse applications. This compound is valuable in pharmaceutical development, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan derivatives, including Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone, often involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically starts with a halogenated furan compound and a boronic acid derivative, catalyzed by palladium complexes under mild conditions . For instance, 2-bromo-5-nitro furan can be coupled with 2-hydroxy phenyl boronic acid under microwave irradiation in the presence of Pd(PPh3)4/K2CO3 .

Industrial Production Methods

Industrial production of furan derivatives generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as an antimicrobial agent due to its furan nucleus.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and advanced materials.

Mechanism of Action

The mechanism of action of Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The furan nucleus is known to exhibit various biological activities, such as inhibiting bacterial growth by targeting bacterial enzymes or disrupting cell membrane integrity . The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Another furan derivative with similar biological activities.

    3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A furan-containing building block used in materials science.

    Indole derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.

Uniqueness

Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone stands out due to its combination of a furan ring with a methoxypyrazinyl group and a piperidinyl moiety

Properties

IUPAC Name

furan-3-yl-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-20-13-7-16-8-14(17-13)22-12-3-2-5-18(9-12)15(19)11-4-6-21-10-11/h4,6-8,10,12H,2-3,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMAVTIIBBFCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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